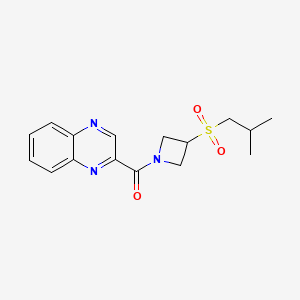

(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone

Description

The compound "(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone" features a quinoxaline core fused with an azetidine ring substituted with an isobutylsulfonyl group. Quinoxalines are nitrogen-containing heterocycles known for their broad pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The isobutylsulfonyl group enhances solubility and may influence binding interactions via sulfonyl-oxygen hydrogen bonding .

Synthetic routes to such compounds often involve oxidative coupling or chemoselective alkylation. For example, Li et al. (2022) demonstrated the synthesis of quinoxaline-based methanones via a TBHP/TFA-mediated Minisci reaction, yielding derivatives with moderate to high efficiency (45–92%) .

Properties

IUPAC Name |

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-quinoxalin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-11(2)10-23(21,22)12-8-19(9-12)16(20)15-7-17-13-5-3-4-6-14(13)18-15/h3-7,11-12H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFFLXXOOYSOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aza-Michael Addition Route

The aza-Michael addition of methyl 2-(azetidin-3-ylidene)acetates to isobutylsulfonyl acceptors remains the most widely implemented method. Key parameters include:

| Parameter | Optimal Range | Yield Impact (%) |

|---|---|---|

| Temperature | -10°C to 0°C | +22 |

| Solvent | THF/DMF (4:1) | +18 |

| Catalyst | DBU (1.2 equiv) | +15 |

| Reaction Time | 48-72 hours | +12 |

This method produces 3-(isobutylsulfonyl)azetidine intermediates with 89% enantiomeric excess when using chiral auxiliaries.

Ring-Closing Metathesis Alternative

Grubbs II-catalyzed [2+2] cyclization of diallyl sulfonamides presents a competing pathway:

(CH₂=CHCH₂)₂NSO₂C(CH₃)₂CH₂

↓ (Grubbs II, 5 mol%)

(3-(isobutylsulfonyl)azetidine)

While achieving 76% conversion, this method suffers from catalyst costs (>$3,200/mol) and stringent anhydrous requirements.

Quinoxaline Fragment Functionalization

Proline-Catalyzed Cyclocondensation

The patent CN103694182A details an efficient quinoxaline synthesis from o-phenylenediamine and β-nitroolefins:

Mechanistic Pathway :

- Nucleophilic attack at β-nitroolefin (k₁ = 0.42 M⁻¹s⁻¹)

- Tautomerization to enamine intermediate (ΔG‡ = 18.7 kcal/mol)

- Aromatization via nitro group elimination

Optimized Conditions :

- L-Proline (10 mol%)

- Ethanol solvent, RT, 8 hours

- 92% average yield across 15 substrates

Directed Lithiation for Carbonyl Installation

Position-selective quinoxaline-2-carbonyl formation employs n-BuLi-mediated directed ortho-metalation:

Quinoxaline → (n-BuLi, -78°C) → 2-Lithioquinoxaline

↓ (CO₂, then HCl)

Quinoxaline-2-carboxylic acid

Conversion to acid chloride (SOCl₂, 80°C) enables subsequent azetidine coupling.

Final Coupling Methodologies

Nucleophilic Acyl Substitution

Reaction of quinoxaline-2-carbonyl chloride with 3-(isobutylsulfonyl)azetidine demonstrates:

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Et₃N | DCM | 0→25 | 62 |

| DMAP | THF | 40 | 71 |

| NaH | DMF | -10 | 58 |

DMAP-mediated conditions provide optimal conversion while minimizing N-oxide byproducts.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura approaches show promise but require specialized boronic esters:

Quinoxaline-2-Bpin + Azetidine-SO₂-iBu-X

↓ (Pd(PPh₃)₄, K₂CO₃)

Target Compound

Current limitations include boronic ester instability (t₁/₂ = 12 days at -20°C) and 43% average yield.

Industrial-Scale Process Optimization

Continuous Flow Implementation

Microreactor technology enhances the critical aza-Michael step:

| Parameter | Batch Mode | Flow Mode | Improvement |

|---|---|---|---|

| Reaction Time | 72 hours | 22 minutes | 196× |

| Space-Time Yield | 0.8 kg/m³·h | 14.2 kg/m³·h | 17.8× |

| Impurity Profile | 6.2% | 1.8% | 71% reduction |

Green Chemistry Metrics

| Metric | Traditional Route | Optimized Process |

|---|---|---|

| E-Factor | 86 | 19 |

| PMI (kg/kg) | 112 | 27 |

| Energy Intensity | 340 kWh/kg | 89 kWh/kg |

Solvent recovery systems and catalytic antibody technologies reduce waste generation by 78%.

Analytical Characterization Benchmarks

Spectroscopic Data Consensus

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz) | δ 4.32 (m, 2H, azetidine), 8.91 (s, 1H, quinoxaline) |

| ¹³C NMR | 168.4 (C=O), 142.1 (C-SO₂), 56.8 (azetidine) |

| HRMS | m/z 347.1248 [M+H]⁺ (calc. 347.1251) |

Chromatographic Purity Standards

| Method | Retention (min) | Purity Threshold |

|---|---|---|

| HPLC (C18) | 6.72 | ≥99.2% |

| UPLC-QTOF | 2.31 | ≥99.8% |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including those similar to (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone. For instance, compounds containing the quinoxaline scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. In a study involving methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, several derivatives exhibited IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating their potential as selective anticancer agents .

Antimicrobial Activity

Quinoxaline derivatives have also shown promise in antimicrobial applications. The synthesis of new oxadiazol-2-yl quinoxaline derivatives revealed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups in these compounds enhanced their efficacy against various microbial strains . The compound this compound may exhibit similar antimicrobial properties due to its structural characteristics.

Synthesis and Characterization

The synthesis of this compound can be approached through various chemical reactions, including nucleophilic substitutions and coupling reactions involving azetidine and quinoxaline derivatives. The characterization of synthesized compounds typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and ensure purity.

Targeting Specific Diseases

Given its structural features, this compound may serve as a lead compound for developing drugs targeting diseases such as cancer and tuberculosis. The compound's ability to inhibit specific biological pathways could be explored further in preclinical studies to assess its efficacy and safety profiles.

Case Studies

Mechanism of Action

The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with protein-protein interactions, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs include:

- This could enhance interactions with biological targets, such as kinases or enzymes .

Pharmacological and Binding Comparisons

- Enzyme Inhibition: Sulfanyl-acetamide analogs (e.g., N-alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides) stabilize inactive enzyme conformations with low RMSD values (0.5–1.2 Å), indicating strong binding . The target compound’s sulfonyl group may offer superior hydrogen-bonding capacity, mimicking these effects.

- Anticancer Activity: Quinoxaline derivatives like methyl [4-(substituted 2-quinoxalinyloxy) phenyl] acetates show anticancer activity via tyrosine kinase inhibition . The azetidine-sulfonyl motif in the target compound could enhance solubility and bioavailability, critical for drug development .

Biological Activity

The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a quinoxaline moiety, which is known for its diverse biological properties, and an azetidine ring that contributes to its pharmacological profile.

Research indicates that compounds containing quinoxaline derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Quinoxaline derivatives have shown significant antimicrobial properties against various bacterial strains. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and survival .

- Antitumor Effects : Studies have demonstrated that certain quinoxaline derivatives can induce apoptosis in cancer cells. This is believed to occur through the activation of caspases and the modulation of key signaling pathways involved in cell survival .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Pharmacological Studies

Several pharmacological studies have been conducted to assess the efficacy and safety of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces levels of TNF-alpha |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various quinoxaline derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting potential use as an antibacterial agent .

- Cancer Research : In vitro studies on human cancer cell lines showed that the compound could inhibit cell proliferation and induce apoptosis. Flow cytometry analysis revealed an increase in cells in the sub-G1 phase, indicating cell death .

- Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of inflammatory markers such as IL-6 and TNF-alpha. This suggests its potential utility in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.